molecular formula C13H22N2O3S B6753990 N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide

N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide

Cat. No.: B6753990
M. Wt: 286.39 g/mol
InChI Key: VOQBAYYPONOMBN-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with cyclopropylmethyl and cyclopropylsulfonyl groups, as well as a carboxamide functional group. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S/c16-13(14-8-10-3-4-10)11-2-1-7-15(9-11)19(17,18)12-5-6-12/h10-12H,1-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQBAYYPONOMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)NCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of Cyclopropyl Groups: The cyclopropylmethyl and cyclopropylsulfonyl groups are introduced through alkylation and sulfonylation reactions, respectively. These reactions often require the use of strong bases and alkylating agents.

    Carboxamide Formation: The carboxamide functional group is introduced through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-cyclopropylsulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

  • **Reduction

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